2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone

Description

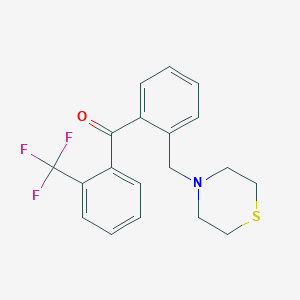

2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone is a fluorinated benzophenone derivative characterized by a thiomorpholine ring attached to the benzophenone scaffold via a methylene linker and a trifluoromethyl (-CF₃) group at the 2'-position of the aromatic ring. The thiomorpholine moiety (a six-membered sulfur- and nitrogen-containing heterocycle) imparts unique electronic and steric properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

CymitQuimica lists it under reference code 10-F205426, offering 1g quantities for specialized applications, though pricing details require inquiry .

Properties

IUPAC Name |

[2-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-8-4-3-7-16(17)18(24)15-6-2-1-5-14(15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVAFGLOFQJQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643831 | |

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-05-3 | |

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinomethyl-2’-trifluoromethylbenzophenone typically involves the reaction of 2-trifluoromethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-Thiomorpholinomethyl-2’-trifluoromethylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholinomethyl-2’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiomorpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential as a lead compound in drug development. The presence of the thiomorpholine moiety is notable for its pharmacological properties, which include:

- Antimicrobial Activity : Thiomorpholine derivatives have been linked to various antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research indicates that benzophenone derivatives can exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy.

- Analgesic Effects : Some studies suggest that compounds with similar structures may possess analgesic properties, providing a basis for further exploration in pain management therapies.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of thiomorpholine derivatives found that certain modifications to the benzophenone structure enhanced activity against resistant bacterial strains. This highlights the importance of structural optimization in drug design.

Materials Science Applications

In materials science, 2-thiomorpholinomethyl-2'-trifluoromethylbenzophenone can serve as a photoinitiator in polymerization processes. Its ability to absorb UV light makes it suitable for:

- UV-Curable Coatings : The compound can be utilized in coatings that require rapid curing under UV light, enhancing the durability and resistance of surfaces.

- Adhesives and Sealants : Its photoinitiating properties allow for the development of adhesives that cure quickly upon exposure to UV light, improving efficiency in manufacturing processes.

The environmental impact of benzophenone derivatives has garnered attention due to their use in sunscreens and other consumer products. The trifluoromethyl group contributes to:

- UV Absorption : This property makes it effective in protecting biological tissues from UV radiation, which is crucial for developing safer sunscreen formulations.

- Biodegradability Studies : Research into the environmental persistence of such compounds is essential for assessing their ecological impact. Studies indicate that modifications can enhance biodegradability while maintaining efficacy.

Case Study: Environmental Impact Assessment

A recent study evaluated the degradation rates of various benzophenone derivatives in aquatic environments. Results indicated that structural modifications significantly influenced degradation pathways, suggesting strategies for designing environmentally friendly compounds.

Mechanism of Action

The mechanism of action of 2-Thiomorpholinomethyl-2’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine group can interact with biological macromolecules, potentially inhibiting or modifying their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The sulfur atom in thiomorpholine increases electron density, which may enhance interactions with biological targets (e.g., enzymes) compared to azetidine or piperazine derivatives .

Analogues with Fluorine Substitution Patterns

Fluorine placement on the benzophenone scaffold significantly impacts reactivity and applications:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) at the 2'-position provides stronger electron-withdrawing effects than mono- or difluoro substituents, altering π-π stacking and redox properties .

- Symmetry and Material Properties : 3,5-Difluoro derivatives (CAS 898782-47-3) exhibit symmetrical substitution, favoring crystalline packing in materials science applications .

Physicochemical and Toxicological Comparisons

Physicochemical Properties

- Solubility: Thiomorpholinomethyl derivatives generally exhibit lower aqueous solubility compared to piperazinomethyl analogues (e.g., CAS 898783-35-2) due to reduced polarity .

- Thermal Stability: Trifluoromethyl groups enhance thermal stability; derivatives like 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone decompose above 250°C, outperforming non-fluorinated benzophenones .

Toxicity Considerations

- Limited toxicological data exist for 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone. However, structurally related compounds (e.g., thiophene fentanyl analogues) lack comprehensive toxicity profiles, highlighting a research gap .

Biological Activity

2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone is a synthetic compound belonging to the benzophenone class, characterized by the presence of a thiomorpholine group and a trifluoromethyl moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone is depicted below:

- Molecular Weight : 353.4 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents such as DMSO and methanol

The biological activity of 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone is attributed to its interaction with various biological macromolecules. The thiomorpholine group enhances its ability to penetrate cell membranes, while the trifluoromethyl group increases lipophilicity. These features facilitate interactions with enzymes and receptors, potentially leading to enzyme inhibition and disruption of cellular processes.

Antimicrobial Activity

Research indicates that 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its efficacy against Staphylococcus aureus and Candida albicans, showcasing its potential use as an antimicrobial agent .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer activity against several cancer cell lines, including human ovarian carcinoma (MDAH 2774) and lung adenocarcinoma (A549). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of specific signaling pathways.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDAH 2774 | 10 |

| A549 | 15 |

| SCOV 3 | 12 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzophenone derivatives, including 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone. The results indicated that this compound significantly reduced bacterial growth in vitro, suggesting its potential application in treating infections caused by resistant strains .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of the compound on human cancer cell lines. The study reported that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis. This highlights the compound's potential as a lead candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.